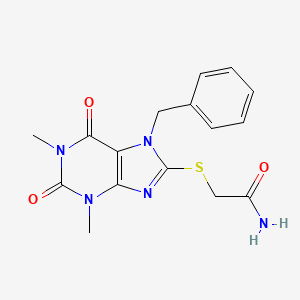

2-(7-Benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide

Description

Chemical Identity:

This compound (CID 978604) is a purine derivative with a molecular formula of C₁₆H₁₇N₅O₃S and a molecular weight of 359.4 g/mol . Its structure features a 1,3-dimethyl-2,6-dioxopurine core substituted at the 7-position with a benzyl group and at the 8-position with a sulfanylacetamide moiety. Key structural attributes include:

- SMILES:

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)N)CC3=CC=CC=C3 - InChIKey:

SGAUQUBCGDVYBE-UHFFFAOYSA-N

The compound lacks reported literature or patent data, indicating it may be a novel or underexplored entity.

Properties

IUPAC Name |

2-(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3S/c1-19-13-12(14(23)20(2)16(19)24)21(8-10-6-4-3-5-7-10)15(18-13)25-9-11(17)22/h3-7H,8-9H2,1-2H3,(H2,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGAUQUBCGDVYBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)N)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Purine Core: The purine core is synthesized through a series of reactions involving the condensation of appropriate starting materials, such as guanine derivatives, with benzyl halides.

Introduction of the Sulfanylacetamide Group: The sulfanylacetamide group is introduced through nucleophilic substitution reactions, where the purine core reacts with sulfanylacetamide derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(7-Benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylacetamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles, such as amines, thiols, and halides, under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted purine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : This compound serves as a critical reagent in organic synthesis, facilitating the creation of more complex molecular structures.

- Reagent in Organic Reactions : Its unique functional groups allow it to participate in various chemical reactions, enhancing its utility in synthetic chemistry.

Biology

- Antimicrobial and Antiviral Properties : Research indicates potential biological activities that include antimicrobial and antiviral effects. The compound's structure may allow it to interact with microbial enzymes or viral proteins.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis or cell cycle arrest.

Medicine

- Dipeptidyl Peptidase IV Inhibition : The primary therapeutic application is as a DPP-IV inhibitor, crucial for managing type 2 diabetes mellitus by enhancing insulin secretion and reducing blood glucose levels .

- Potential Drug Development : Ongoing investigations focus on its role in developing new drugs targeting specific enzymes or receptors involved in metabolic disorders.

Industry

- Production of Specialty Chemicals : Utilized as an intermediate in synthesizing pharmaceuticals and agrochemicals, highlighting its industrial relevance.

- Research and Development : Its unique properties make it a candidate for further exploration in drug discovery and development processes.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound as a DPP-IV inhibitor. For example, research published in the Tropical Journal of Pharmaceutical Research demonstrated significant inhibitory effects on DPP-IV activity with IC50 values indicating potent activity against this target . Additionally, ongoing studies are exploring its potential applications in treating other metabolic disorders beyond diabetes.

Mechanism of Action

The mechanism of action of 2-(7-Benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogs and Key Differences

The compound shares a purine-2,6-dione scaffold with several analogs, but substituent variations critically influence properties (Table 1).

Table 1: Structural and Physicochemical Comparison

Functional and Pharmacological Implications

Target Compound vs. Piperazine/Bromophenyl Analogs :

- The piperazine-substituted analog () may exhibit enhanced solubility due to the basic nitrogen, favoring interactions with acidic binding pockets. In silico docking studies suggest such analogs adopt binding poses consistent with crystallographic data, implying reliable target engagement .

- The bromophenyl analog introduces steric bulk and electron-withdrawing effects, which could alter binding affinity or selectivity compared to the benzyl group in the target compound.

Target Compound vs. Decyl-Substituted Analog :

- The decyl chain in CAS 328119-69-3 increases molecular weight (395.5 vs. 359.4 g/mol) and lipophilicity (XLogP3 = 3.6), likely reducing membrane permeability but improving lipid bilayer penetration . The target compound’s benzyl group balances lipophilicity and aromatic interactions, making it more suitable for targets requiring π-stacking.

Computational and Experimental Insights

- In Silico Docking : Analogs with piperazine or bromophenyl groups showed strong agreement with crystallographic poses in docking simulations, suggesting the target compound’s benzyl-sulfanylacetamide architecture may similarly achieve stable binding .

- Collision Cross-Section (CCS) : The target compound’s CCS values (183.8–197.6 Ų) align with mid-sized molecules, contrasting with bulkier analogs like the decyl derivative, which may exhibit higher CCS due to extended alkyl chains .

Biological Activity

2-(7-Benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide is a purine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in various metabolic disorders, including diabetes. This compound belongs to a class of purine-2,6-diones and is characterized by its unique structural features that contribute to its biological efficacy.

The primary biological activity of this compound is its role as a DPP-IV inhibitor. DPP-IV inhibitors are known to enhance insulin secretion and lower blood glucose levels by preventing the degradation of incretin hormones. This mechanism is particularly beneficial in the management of type 2 diabetes mellitus.

Research Findings

Recent studies have demonstrated the efficacy of this compound in various in vitro and in vivo models:

- Inhibition of DPP-IV : The compound has shown significant inhibitory activity against DPP-IV, leading to increased levels of active incretin hormones. This effect was quantified using enzyme assays that measured the rate of substrate hydrolysis in the presence of the compound .

- Antioxidant Properties : In addition to its enzymatic inhibition, the compound exhibits antioxidant properties. It has been shown to scavenge free radicals effectively, which may contribute to its therapeutic potential in oxidative stress-related conditions .

- Mutagenicity and Antimutagenicity : Studies evaluating the mutagenic potential of related purine derivatives suggest that this compound possesses low mutagenic activity while demonstrating antimutagenic effects against certain chemical agents .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Diabetes Management : A study involving diabetic animal models demonstrated that administration of this compound resulted in significant reductions in blood glucose levels compared to control groups. The mechanism was attributed to enhanced insulin sensitivity and secretion due to DPP-IV inhibition .

- Cancer Research : Preliminary research indicates that derivatives similar to this compound may exhibit cytotoxic effects against various cancer cell lines. The exact mechanisms are under investigation but are believed to involve apoptosis induction and cell cycle arrest .

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.